molecular formula C20H19NO5S B3648581 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid

3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B3648581
M. Wt: 385.4 g/mol
InChI Key: DIHCERZCYXOPIO-UHFFFAOYSA-N
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Description

3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid apart is the presence of the thiophene ring. This heterocyclic structure imparts unique electronic properties, making it particularly valuable in the development of electronic materials and pharmaceuticals .

Properties

IUPAC Name

3-[1-(4-ethoxycarbonyl-3-hydroxyphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-2-26-20(25)15-8-5-14(12-17(15)22)21-13(7-10-19(23)24)6-9-16(21)18-4-3-11-27-18/h3-6,8-9,11-12,22H,2,7,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHCERZCYXOPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid
Reactant of Route 2
3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid
Reactant of Route 3
Reactant of Route 3
3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid
Reactant of Route 4
3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid
Reactant of Route 5
3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid
Reactant of Route 6
Reactant of Route 6
3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid

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